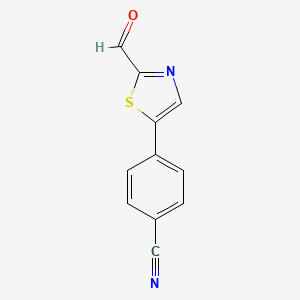
4-(2-Formylthiazol-5-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Formylthiazol-5-YL)benzonitrile: is an organic compound with the molecular formula C11H6N2OS and a molecular weight of 214.24314 g/mol This compound features a thiazole ring substituted with a formyl group at the 2-position and a benzonitrile moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylthiazol-5-YL)benzonitrile typically involves the reaction of a thiazole derivative with a benzonitrile derivative under specific conditions. One common method involves the use of benzoyl chloride and alkanesulphonamide . The reaction is carried out in the presence of a base, such as ammonium hydroxide, and often requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Formylthiazol-5-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 4-(2-Carboxythiazol-5-YL)benzonitrile.
Reduction: 4-(2-Formylthiazol-5-YL)benzylamine.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 4-(2-Formylthiazol-5-YL)benzonitrile is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Formylthiazol-5-YL)benzonitrile involves its interaction with specific molecular targets. The formyl group and nitrile moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Formylthiazol-5-YL)benzamide: Similar structure but with an amide group instead of a nitrile.
4-(2-Formylthiazol-5-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-(2-Formylthiazol-5-YL)benzylamine: Similar structure but with an amine group instead of a nitrile.
Uniqueness: 4-(2-Formylthiazol-5-YL)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which provide distinct reactivity and interaction profiles. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H6N2OS |
|---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
4-(2-formyl-1,3-thiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H6N2OS/c12-5-8-1-3-9(4-2-8)10-6-13-11(7-14)15-10/h1-4,6-7H |
InChI Key |
FWXBLPPBDBNULE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


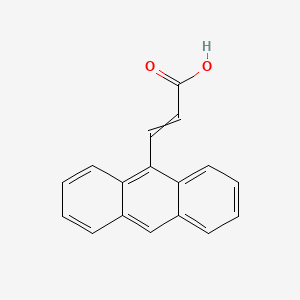
![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)
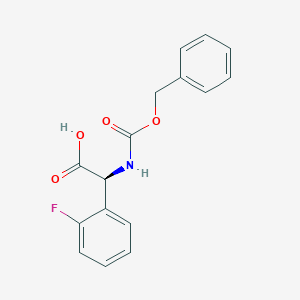
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)

![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
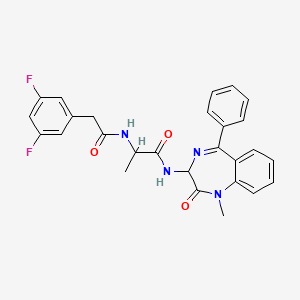


![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

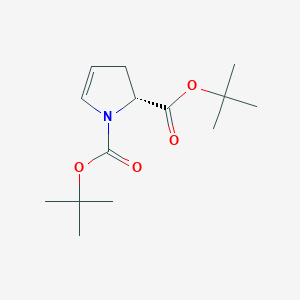
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)

